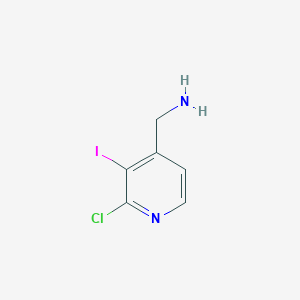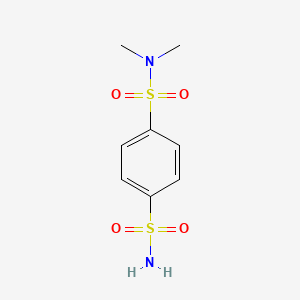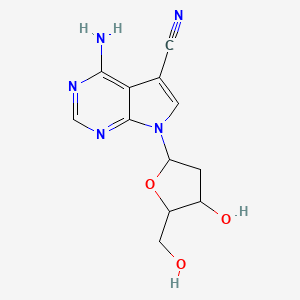
1-Vinyl-9H-carbazole-3-carbonitrile phosphoramidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Vinyl-9H-carbazole-3-carbonitrile phosphoramidite is a complex organic compound with the molecular formula C15H14N3O2P. It is known for its unique structure, which includes a vinyl group attached to a carbazole ring and a phosphoramidite group.
Preparation Methods
The synthesis of 1-vinyl-9H-carbazole-3-carbonitrile phosphoramidite typically involves multiple steps. One common method starts with the bromination of carbazole using N-bromosuccinimide (NBS) to produce 3,6-dibromo-9H-carbazole. This intermediate is then subjected to a series of reactions, including cyanation and vinylation, to introduce the vinyl and cyano groups.
Chemical Reactions Analysis
1-Vinyl-9H-carbazole-3-carbonitrile phosphoramidite can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The vinyl and cyano groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing compounds, while reduction can produce amines or alcohols .
Scientific Research Applications
1-Vinyl-9H-carbazole-3-carbonitrile phosphoramidite has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery.
Industry: It is used in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism by which 1-vinyl-9H-carbazole-3-carbonitrile phosphoramidite exerts its effects is not fully understood. its reactivity is primarily attributed to the presence of the vinyl and cyano groups, which can participate in various chemical reactions.
Comparison with Similar Compounds
1-Vinyl-9H-carbazole-3-carbonitrile phosphoramidite can be compared with other similar compounds, such as:
9-Vinyl-9H-carbazole-3,6-dicarbonitrile: This compound has two cyano groups and is used in similar applications but may exhibit different reactivity due to the additional cyano group.
1-Vinyl-9H-carbazole: Lacks the cyano and phosphoramidite groups, making it less reactive in certain contexts.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications .
Properties
Molecular Formula |
C15H14N3O2P |
|---|---|
Molecular Weight |
299.26 g/mol |
IUPAC Name |
aminophosphonous acid;1-ethenyl-9H-carbazole-3-carbonitrile |
InChI |
InChI=1S/C15H10N2.H4NO2P/c1-2-11-7-10(9-16)8-13-12-5-3-4-6-14(12)17-15(11)13;1-4(2)3/h2-8,17H,1H2;2-3H,1H2 |
InChI Key |
NLRMEFDNJQEAHT-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C2C(=CC(=C1)C#N)C3=CC=CC=C3N2.NP(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![[4-Acetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B12314523.png)



